N-Methyl-D-glucamine Hydrochloride

概要

説明

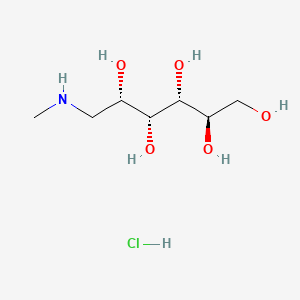

N-Methyl-D-glucamine Hydrochloride (CAS: 35564-86-4) is a hydrochloride salt derived from N-Methyl-D-glucamine (NMDG), a sugar alcohol with a methylated amine group. Its molecular formula is C₇H₁₇NO₅·HCl, and it has a molecular weight of 231.67 g/mol . It is widely utilized in biochemical and electrophysiological research due to its non-permeating nature in ion channels, making it a preferred substitute for sodium chloride in patch-clamp experiments . It also serves as a buffering agent in calcium signaling studies and in synthesizing ion-exchange resins for environmental applications like arsenic and boron removal .

準備方法

Synthetic Routes and Reaction Conditions: N-Methyl-D-glucamine Hydrochloride can be synthesized through the reaction of N-Methyl-D-glucamine with hydrochloric acid. The reaction typically involves dissolving N-Methyl-D-glucamine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the compound through crystallization and filtration to obtain a high-purity product suitable for pharmaceutical and biochemical applications .

化学反応の分析

Types of Reactions: N-Methyl-D-glucamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form reduced sugar derivatives.

Substitution: The amino group in N-Methyl-D-glucamine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of N-Methyl-D-glucamine.

Reduction: Reduced sugar derivatives.

Substitution: Substituted amino sugar derivatives.

科学的研究の応用

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of D-glucose with methylamine in an alcohol solvent. |

| 2 | Hydrogenation to generate N-methyl glucamine. |

| 3 | Formation of N-Methyl-D-glucamine Hydrochloride by neutralizing with hydrochloric acid. |

Biological Research

N-Methyl-D-glucamine is widely utilized in biological and biochemical research as a substitute for sodium ions in various experimental setups. For example, it has been used to replace extracellular sodium in studies involving isolated goldfish hair cells, demonstrating significant effects on cellular ionic balance and volume . This application highlights its role in physiological studies where sodium's effects need to be isolated.

Ion Exchange Processes

N-Methyl-D-glucamine serves as a functional group in ion-exchange materials. Recent studies have demonstrated its effectiveness in removing vanadium ions from aqueous solutions using ion-exchange resins that incorporate NMDG groups. The efficiency of these resins has been quantified, revealing high adsorption capacities under varying conditions .

Ion Exchange Capacity Data

| Ion Exchanger | Total Exchange Capacity (meq/mL) | Maximum Temperature (K) | pH Range |

|---|---|---|---|

| Amberlite IRA 743 | 0.7 | 348 | 0-14 |

| Lewatit MK 51 | 0.9 | 333 | 3-10 |

| Purolite S 110 | 0.8 | 333 | 0-14 |

| Purolite S 108 | 0.6 | 333 | 0-14 |

Pharmaceutical Applications

In pharmaceuticals, this compound is often used as a buffering agent to maintain pH levels in drug formulations. Its non-toxic nature makes it suitable for use in both human and veterinary medicine . The compound's ability to stabilize pH can enhance the efficacy and shelf-life of various medications.

Surfactant Properties

N-Methyl-D-glucamine exhibits surfactant properties that make it valuable in cleaning products and personal care formulations. Its nonionic nature allows for compatibility with a variety of active ingredients, enhancing the performance of detergents and emulsifiers without causing irritation .

Case Study: Ion Removal Efficiency

A study conducted on the removal of vanadium ions using NMDG-functionalized ion exchangers demonstrated significant improvements in adsorption capacity compared to traditional materials. The research indicated that the presence of NMDG groups facilitated stronger interactions with vanadium ions, leading to enhanced removal rates.

Case Study: Biological Ion Replacement

In biological experiments replacing sodium with NMDG, researchers observed alterations in cellular ionic concentrations that were crucial for understanding ionic homeostasis in sensory cells. This study provided insights into the physiological roles of sodium ions and their substitutes.

作用機序

The mechanism of action of N-Methyl-D-glucamine Hydrochloride involves its role as a buffering agent. It helps maintain the pH of solutions, thereby stabilizing the chemical environment for various reactions. In medical applications, it enhances the solubility and absorption of lipophilic drugs, improving their bioavailability . Additionally, it has been shown to upregulate the AMPK-related enzyme SNARK, which is associated with improved muscle function and glycemic control .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between N-Methyl-D-glucamine Hydrochloride and related compounds:

Key Findings:

Structural Variations: Alkyl chain length (e.g., methyl vs. octyl) impacts hydrophobicity and solubility .

Functional Differences: this compound is non-permeating in TRPM2 and other ion channels, unlike Na⁺ or K⁺, making it ideal for electrophysiology . The free base (N-Methyl-D-glucamine) is critical in synthesizing functionalized resins for environmental remediation .

Applications in Research: Boron Removal: N-Methyl-D-glucamine-functionalized magnetic nanoparticles achieve high boron adsorption capacities (~25 mg/g) . Arsenic Sorption: Resins combining N-Methyl-D-glucamine and quaternary ammonium groups show Freundlich isotherm compliance, indicating multilayer adsorption .

Data Tables

Table 1: Physical Properties

| Property | This compound | N-Methyl-D-glucamine | N,N-Dimethyl-D-glucamine Hydrochloride |

|---|---|---|---|

| Melting Point (°C) | 150 | 128–130 | Not reported |

| Purity | >98% | 99% | >95% |

Table 2: Adsorption Performance of NMDG-Based Materials

| Application | Material | Capacity | Model Fit |

|---|---|---|---|

| Boron Removal | Fe₃O₄@SiO₂-NMDG nanoparticles | ~25 mg/g | Langmuir isotherm |

| Arsenate Sorption | Poly(VBNMDG-MBA) resin | 12.5 mg/g (pH 7) | Freundlich isotherm |

生物活性

N-Methyl-D-glucamine Hydrochloride (NMDG) is an organic cation widely utilized in biological and chemical research due to its unique properties. This article explores the biological activity of NMDG, focusing on its mechanisms of action, applications in experimental protocols, and relevant case studies.

This compound is a quaternary ammonium compound with the molecular formula CHClNO and a molecular weight of 201.68 g/mol. It is often used as a sodium replacement in various experimental settings, particularly in neuroscience and cellular biology.

NMDG acts primarily as a sodium ion substitute in physiological experiments. Its ability to permeate cell membranes allows researchers to study ion channel behavior and cellular responses under controlled ionic conditions.

- Ion Replacement : NMDG is frequently used to replace sodium ions in extracellular solutions. Studies have shown that replacing sodium with NMDG can lead to significant changes in cellular ionic composition, including the loss of potassium and chloride ions from cells, which may affect cell volume and pH levels .

- Neuronal Preservation : The use of NMDG in brain slice preparations has demonstrated enhanced neuronal preservation. The "protective recovery" method utilizing NMDG has been shown to improve the viability of brain slices for electrophysiological studies, facilitating better synaptic connectivity assessments .

Biological Applications

NMDG's utility extends beyond basic research; it has been employed in various experimental protocols:

- Electrophysiology : In patch-clamp experiments, NMDG has been used to create low-sodium environments that allow for the investigation of sodium-activated potassium channels. Research indicates that NMDG can directly reduce outward currents in neurons, providing insights into ion channel dynamics .

- Neuroscience : The protective recovery method using NMDG has been validated across multiple studies, showing improvements in neuronal health during slice preparation. This method is crucial for studying synaptic plasticity and connectivity in different brain regions .

Table 1: Summary of Key Studies Involving this compound

Research Findings

Recent investigations have highlighted the versatility of NMDG in various scientific domains:

- Neurophysiological Studies : The application of NMDG has allowed for more nuanced investigations into neuronal behavior under altered ionic conditions, leading to discoveries about synaptic function and plasticity .

- Environmental Chemistry : Research has also explored the use of NMDG-functionalized materials for the selective removal of contaminants such as arsenate from aqueous solutions, demonstrating its potential beyond biological applications .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N-Methyl-D-glucamine (NMDG)-functionalized polymers, and how do crosslinking agents influence their structural properties?

NMDG-based polymers, such as ion-exchange resins, are synthesized via radical polymerization. A typical method involves reacting 4-vinylbenzyl chloride with NMDG to form a vinylbenzyl-NMDG monomer, followed by crosslinking with agents like N,N-methylene-bis-acrylamide (MBA) . Crosslinking density directly impacts porosity and surface area, which are critical for sorption capacity. Structural characterization via FTIR, SEM, and BET analysis is recommended to validate resin morphology and functionality .

Q. How is N-Methyl-D-glucamine utilized in capillary electrophoresis for pharmaceutical separations?

NMDG acts as an electrolyte additive in free-zone capillary electrophoresis to enhance resolution of acidic drugs (e.g., aceclofenac and diclofenac). Its hydroxyl-rich structure modulates buffer ionic strength and interacts with analytes via hydrogen bonding, reducing peak broadening. Optimal concentrations (e.g., 20–50 mM) and pH (8.0–9.0) are critical for achieving baseline separation .

Q. What analytical techniques are used to assess metal-binding efficiency of NMDG derivatives?

Inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) are standard for quantifying metal ion (e.g., arsenic, boron) sorption. Isotherm models (Langmuir/Freundlich) and kinetic studies (pseudo-second-order) are applied to determine binding capacity and mechanism. For example, Freundlich isotherms better fit arsenic sorption data, indicating multilayer adsorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in arsenic sorption capacities reported for NMDG resins under varying pH conditions?

Discrepancies arise from competing ions (e.g., phosphate, sulfate) and protonation of NMDG’s amine groups. At pH < 7, arsenate (H₂AsO₄⁻) dominates, but resin efficiency drops due to reduced ligand charge. Pre-treatment with acidic solutions (0.1 M HCl) or competitive ligand displacement (e.g., using nitrate) can mitigate interference. Systematic pH-dependent studies with ionic strength adjustments are advised .

Q. What strategies optimize arsenic elution from NMDG resins without degrading the polymer matrix?

Stripping agents like 0.5 M NaOH or 1 M NaCl effectively elute >90% of adsorbed arsenic. However, repeated alkaline exposure may hydrolyze crosslinkers (e.g., MBA). Alternative eluents (e.g., 0.1 M HNO₃) combined with short contact times (<30 min) preserve resin integrity. Post-elution regeneration with 0.1 M HCl restores >95% initial capacity .

Q. What mechanistic insights have NMDG derivatives provided in chloride channel studies for secretory diarrhea treatment?

NMDG chloride (NMDG-Cl) substitutes extracellular Cl⁻ in Ussing chamber experiments to isolate cystic fibrosis transmembrane conductance regulator (CFTR) activity. Studies show crofelemer, a CFTR inhibitor, reduces NMDG-Cl conductance by >80%, confirming its role in chloride secretion. This methodology informs drug screening for antidiarrheals targeting ion channels .

Q. How do structural modifications of NMDG-dithiocarbamate (MGD) enhance its stability in nitric oxide (NO) detection assays?

MGD’s dithiocarbamate group chelates iron to form stable Fe-MGD-NO complexes, detectable via EPR spectroscopy. However, MGD degrades in acidic conditions. Sodium salt formulations (e.g., NMDG dithiocarbamate sodium salt monohydrate) improve solubility and stability in physiological buffers (pH 7.4). Pre-complexation with Fe²⁺ under nitrogen atmosphere minimizes oxidation .

Q. Methodological Considerations

- Kinetic Modeling : Use pseudo-second-order models for NMDG resin sorption studies, as they account for chemisorption mechanisms (R² > 0.99 in arsenic studies) .

- Electrophoresis Optimization : For drug separations, maintain buffer pH > 8.0 to deprotonate NMDG and enhance ionic interactions .

- Elution Protocols : Validate resin reusability via cyclic adsorption-desorption experiments (≥5 cycles) with ICP-MS monitoring .

特性

IUPAC Name |

6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPZZAVJXDZHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956956 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35564-86-4 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。